Icaridin

Catalog No.
S530338
CAS No.
119515-38-7
M.F
C12H23NO3
M. Wt
229.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icaridin

CAS Number

119515-38-7

Product Name

Icaridin

IUPAC Name

butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3

InChI Key

QLHULAHOXSSASE-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)N1CCCCC1CCO

Solubility

Insoluble
In water, 8.2 g/L (pH 4-9); 8.6 g/L (unbuffered), at 20 °C
In water, 8.2X10+3 mg/L at 20 °C, pH 4-9
In acetone, 7520 g/L at 20 °C

Synonyms

1-(1-methylpropoxycarbonyl)-2-(2-hydroxyethyl)piperidine, 2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester, Bayrepel, icaridin, KBR 3023, picaridin, Saltidin, sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Canonical SMILES

CCC(C)OC(=O)N1CCCCC1CCO

Description

The exact mass of the compound Picaridin is 229.16779 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublein water, 8.2 g/l (ph 4-9); 8.6 g/l (unbuffered), at 20 °cin water, 8.2x10+3 mg/l at 20 °c, ph 4-9in acetone, 7520 g/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Repellent Properties of Picaridin

Picaridin, also known as KBR 3023 and Icaridin, is a chemical compound registered by the Environmental Protection Agency (EPA) as a repellent against various insects. Scientific research focuses on its efficacy in deterring mosquitoes, ticks, biting flies, chiggers, and fleas [National Pesticide Information Center (NPIC), Picaridin Technical Fact Sheet, ].

  • Mode of Action: The exact mechanism by which picaridin repels insects is not fully understood, but research suggests it disrupts the insect's ability to detect its host. Studies indicate picaridin targets the olfactory receptors on insects' antennae, particularly in mosquitoes, preventing them from recognizing human body odor cues [NPIC, Picaridin Technical Fact Sheet, ].

Efficacy Studies

Scientific research on picaridin's efficacy involves controlled laboratory and field studies to evaluate its repellent properties against various insects.

  • Laboratory Studies

    Researchers conduct laboratory trials using cages with insects and human volunteers to measure the "complete protection time" (CPT). CPT refers to the duration a repellent prevents insects from landing or biting on treated skin. Studies compare picaridin's effectiveness against other repellents like DEET (N,N-Diethyl-meta-toluamide) [US EPA: HSRB: Science Review of Human Study of Stable Fly Repellent Performance, ].

  • Field Studies

    Field trials assess picaridin's effectiveness in natural settings with diverse insect populations. Researchers evaluate factors like weather conditions, clothing type, and human activity levels that might influence repellent performance [Science Review of Human Study of Mosquito Repellent Performance, ].

Safety and Formulation Studies

Scientific research also investigates the safety profile of picaridin and explores methods to improve its formulation.

  • Safety Studies

    Researchers conduct clinical trials to assess potential skin irritation and allergic reactions associated with picaridin use [NPIC, Picaridin Technical Fact Sheet, ].

  • Formulation Studies

    Scientists develop new formulations to enhance picaridin's stability, adherence to skin, and repellent duration [US EPA: HSRB: Science Review of Human Study of Stable Fly Repellent Performance, ].

Picaridin is a cyclic aliphatic amide derived from piperidine, a compound found in black pepper plants []. It was developed in the 1980s as a safe and effective alternative to DEET (N,N-Diethyl-meta-toluamide). Picaridin's effectiveness against a broad spectrum of insects, along with its low odor and minimal skin irritation, has made it a significant advancement in insect repellent research [].


Molecular Structure Analysis

Picaridin's chemical formula is C12H23NO3. Its structure features a six-membered piperidine ring with a carbonyl group (C=O) attached and a propyl chain (CH3CH2CH2-) []. The presence of the nitrogen atom in the piperidine ring and the carbonyl group are believed to be crucial for its repellent activity [].


Physical And Chemical Properties Analysis

  • Melting Point: 156-158 °C []
  • Boiling Point: 296 °C []
  • Solubility: Highly soluble in water and organic solvents []
  • Stability: Relatively stable under normal storage conditions
  • Appearance: Colorless to slightly yellow liquid with a mild odor

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colorless liquid; [Merck Index]

Color/Form

Colorless liquid

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.16779360 g/mol

Monoisotopic Mass

229.16779360 g/mol

Boiling Point

296 °C
BP: 208 °C at 1013 hPa

Heavy Atom Count

16

Density

1.07 at 20 °C

LogP

log Kow = 2.11 at 20 °C (unbuffered); 2.23 (pH 4-9) at 20 °C

Odor

Nearly odorless

Decomposition

When heated to decomposition it emits toxic vapors of nitrogen oxide.

Appearance

Solid powder

Melting Point

-170
< -170 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N51GQX0837

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Picaridin is a colorless, nearly odorless liquid. It is highly soluble in water. USE: Picaridin is a topical insect repellent for humans and animals. EXPOSURE: Workers that produce or use picaridin may breathe in mists or have direct skin contact. The general population may be exposed by inhalation of mist and dermal contact when applying to the skin. If picaridin is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down by sunlight in air. It will not volatilize from soil and water surfaces into the air. It is expected to move easily through soil. It is not expected to build up in fish. RISK: Data on the potential for picaridin to produce toxic effects in humans were not available. Picaridin caused moderate eye irritation in laboratory animals. Skin irritation was observed following repeated skin applications. Picaridin did not cause skin allergy. A toxic effect observed in laboratory animals following repeated oral or skin exposure to picaridin was a type of kidney injury that only occurs in male rats. This species-specific injury is not relevant to human health. No evidence of infertility, increased abortion, or birth defects were observed in laboratory animals exposed to picaridin before and/or during pregnancy. Tumors were not increased in laboratory animals following lifetime skin exposure to picaridin. The U.S. EPA Office of Pesticide Programs determined that picaridin is not likely to be carcinogenic to humans. The potential for picaridin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Icaridin is indicated for use to repel insects, such as mosquitoes, biting flies, ticks, chiggers, and fleas, via topical use or over clothing.

Pharmacology

Icaridin is a cyclic amine and piperidine compound that is expected to stimulate the sensory hairs on the antennae of insects [L4595].

Mechanism of Action

The exact mechanism and target molecules of icaridin repelling insects are not fully understood; it is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect's inability to recognize its host's cues. It is also suggested that icaridin may bind to odorant binding protein 1 (AgamOBP1) at different binding sites. A study demonstrated that icaridin inhibited the odorant-induced responses of AaOR2 and AaOR8 expressed in Xenopus oocytes, leading to altered olfactory inputs by olfactory sensory neurons (OSN).
DEET, 2-undecanone (2-U), IR3535 and Picaridin are widely used as insect repellents to prevent interactions between humans and many arthropods including mosquitoes. Their molecular action has only recently been studied, yielding seemingly contradictory theories including odorant-dependent inhibitory and odorant-independent excitatory activities on insect olfactory sensory neurons (OSNs) and odorant receptor proteins (ORs). Here we characterize the action of these repellents on two Aedes aegypti ORs, AaOR2 and AaOR8, individually co-expressed with the common co-receptor AaOR7 in Xenopus oocytes; these ORs are respectively activated by the odors indole (AaOR2) and (R)-(-)-1-octen3-ol (AaOR8), odorants used to locate oviposition sites and host animals. In the absence of odorants, DEET activates AaOR2 but not AaOR8, while 2-U activates AaOR8 but not AaOR2; IR3535 and Picaridin do not activate these ORs. In the presence of odors, DEET strongly inhibits AaOR8 but not AaOR2, while 2-U strongly inhibits AaOR2 but not AaOR8; IR3535 and Picaridin strongly inhibit both ORs. These data demonstrate that repellents can act as olfactory agonists or antagonists, thus modulating OR activity, bringing concordance to conflicting models.

Vapor Pressure

0.00044 [mmHg]
VP: 3.4X10-4 hPa at 20 °C; 5.9X10-4 hPa at 25 °C; 7.1X10-3 hPa at 50 °C
4.43X10-4 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

119515-38-7

Absorption Distribution and Excretion

In a dermal metabolism rat study, dermal application of 20 mg/kg of radio-labeled icaridin resulted in 61-66% of the dose absorbed through the skin. Following topical application of 20 mg/kg on rats, the peak plasma concentrations were measured to be 0.5 μg/mL in male rats and 0.8-1.6 μg/mL in female rats. In a study of human volunteers, less than 6% of the applied doses were absorbed after topical application of 14.7 or 15.0 mg of technical grade icaridin and covering the application site with a protective wrap for eight hours.
Following topical administration on rats at doses of 20 mg/kg, urinary excretion was reported to be the primary route of elimination where 73-88% of the parent compound was recovered in the urine. At doses of 200 mg/kg, 33-40% of the administered dose was excreted in the urine or feces. No data were available on the composition of parent compound and metabolites in the urine of either animals or humans.
In a rat study, dermal application of icaridin at doses of either 20 mg/kg or 200 mg/kg resulted in plasma concentrations ranging from 0.5 μg/ml for males and 0.8-1.6 μg/ml for females in the 20 mg/kg test group, and 4.48 μg/ml in male rats and 1.70 μg/ml and female rats in the 200 mg/kg test group. Icaridin applied to the arms of human volunteers was not found in blood plasma.
There is no available information on the clearance of icaridin.
Picaridin and oxybenzone are two active ingredients found in repellent and sunscreen preparations, respectively. We performed a series of in vitro diffusion studies to evaluate the transmembrane permeation of picaridin and oxybenzone across human epidermis and poly(dimethylsiloxane) (PDMS) membrane. Permeation of picaridin (PCR) and oxybenzone (OBZ) across human epidermis was suppressed when both active ingredients were used concurrently; increasing concentration of the test compounds further reduced the permeation percentage of picaridin and oxybenzone. While permeation characteristics were correlative between human epidermis and PDMS membrane, permeability of PDMS membrane was significantly larger than that of human epidermis. The findings were different from concurrent use of repellent DEET and sunscreen oxybenzone in which a synergistic permeation enhancement was observed. Further comparative studies are therefore needed to understand permeation mechanisms and interactions between picaridin and oxybenzone.
Increased awareness of skin cancer and mosquito-transmitted diseases has increased use of insect repellents and sunscreens. The challenge in setting recommendations for use and reapplication, especially when used concomitantly, lies in finding the balance between applying a durable product effective in withstanding natural and physical factors such as water, sweat, temperature and abrasion, while limiting percutaneous absorption and decreasing risk of potential dermal and systemic toxicity. Inorganic sunscreens show no or little percutaneous absorption or toxic effects in comparison to organic sunscreens, which show varying levels of dermal penetration and cutaneous adverse effects. An alternative to N,N-diethyl-m-toluamide (DEET), the traditional gold standard compound in insect repellents, picaridin appears as efficacious, has lower risk of toxicity, and when used simultaneously with sunscreen may decrease percutaneous absorption of both compounds. Conversely, combined use of DEET and sunscreen results in significantly higher absorption of both compounds. It is important to increase consumer awareness of "washing in" of various compounds leading to increased risk of toxicity, as well as differences in reapplication need due to "washing off" caused by water, sweat and abrasion. Although much remains to be studied, to maximize efficacy and decrease toxicity, contemporary research tools, including dermatopharmokinetics, should aid these prospective advances.
The skin of 6 male human volunteers/group was exposed to 15.0 or 14.7 mg/person (37 uCi/person) of 14C-KBR 3023 (undiluted) or as a preparation in ethanol (15% (w/w). The subjects were exposed to the test material for 8 hours under a non-occlusive protective wrap. At the end of the treatment period, the treated area was swabbed with isopropyl alcohol and rinsed with the alcohol. The swabs and alcohol were saved for further analysis. Tape stripping in the proximity of the dosing site was performed at 1, 23 and 45 hours post-exposure. Blood samples were drawn at 0, 2, 4, 6, 8, 10, 12, 16, 24, 36, 48, 72 and 120 hours post-application from both the ipsilateral and contralateral arms. Urine was collected prior to dosing and in the following intervals: 0 to 4, 4 to 8, 8 to 12, 12 to 24, 24 to 36, 36 to 48, 48 to 60, 60 to 72, 72 to 84, 84 to 96, 96 to 108, 108 to 120, and 120 to 128 hours post-application. Feces were collected throughout the 128 hour collection period. Most of the applied dose was recovered in the rinsate and on the swabs, protective covering and duoderm at the end of the exposure period, 94.16% and 95.23% of the test material in ethanol and the undiluted test material, respectively. Radiolabel was recovered in the urine of the test subjects (mean values: 3.76% (range: 2.20 to 7.00%) and 1.66% (range: 0.70 to 2.29%) of the applied dose for the solution and undiluted material, respectively). Ninety three to 94% of the label was recovered in the 1st 24 hours. Recovery of radiolabelled compound from the plasma was negligible. Absorption of the radiolabelled compound through the skin was quite limited under the conditions of the study. The use of a vehicle (ethanol) seemed to enhance its absorption.
... The skin of a total of 5 rats/sex was treated daily for 2 weeks with 20 mg/kg of unlabeled KBR 3023 technical (purity: 99.1%), followed by exposure to a single dose of 20 mg/kg of the radiolabeled test material for 7 days. /In a second test/ the skin of a total of 5 rats/sex was exposed to a single dose of 200 mg/kg of the radiolabeled test material for 7 days. ... The primary route of excretion was the urine (73 to 88% of the absorbed dose). Pretreatment did not appear to affect the excretion profile. For the 200 mg/kg dermal treatment, the mean percentages of the administered dose which were recovered in the urine and feces ranged between 33 and 40% for the males and females, respectively. The radioactivity recovered in the urine represented 78 and 91% of the total for males and females, respectively.

Metabolism Metabolites

There is limited data on the metabolism and resulting metabolites of the drug; however, it is estimated that icaridin undergoes phase I metabolic reactions involving 2-methylpropyl side chain or the piperidine ring being hydroxylated. It is also noted that the hydroxyethyl sidechain was oxidized to produce a carbonyl group. There was very little Phase 2 metabolism of the icaridin.
Analysis of the metabolites revealed that the predominant modifications of the parent compound were phase 1 reactions in which the piperidine ring or the 2-methylpropyl sidechain was hydroxylated or the hydroxyethyl sidechain was oxidized to the carbonyl moiety. Phase 2 conjugation reactions with glucuronide, linoleic or oleic acid constituted a very minor fraction of the recovered metabolites.

Wikipedia

Icaridin
Phenibut

Biological Half Life

The first elimination half-lives of icaridin were determined in a study of five male and female rats treated with a single dose of 20 mg/kg icaridin dermally. The half-lives were 35.7 hours for male and 23.9 hours in female rats. In another study of rats treated daily for 2 weeks with 20 mg/kg of unlabeled icaridin, followed by exposure to a single dose of 20 mg/kg of the radiolabeled icaridin for 7 days, the 1st elimination half-lives were 10.9 and 9.1 hours for the males and females, respectively. The 2nd half-lives were 144 and 105 hours, respectively.
Five rats/sex were dosed iv in the femoral vein with a single dose of 20 mg/kg of the test material. The test material was prepared in physiological saline. ... The 1st , 2nd and 3rd elimination half-lives were 0.9, 5.2 and 45.5 hours for the males and 0.7, 2.8 and 73.0 hours for the females.
... The skin of a total of 5 rats/sex was exposed to a single dose of 20 mg/kg of the radiolabeled test material for 7 days. ... Only 1st elimination half-lives were determined for the low dose dermal studies. These half-lives were 35.7 ... hours for the males and 23.9 ... hours for the females.
... The skin of a total of 5 rats/sex was treated daily for 2 weeks with 20 mg/kg of unlabeled KBR 3023 technical (purity: 99.1%), followed by exposure to a single dose of 20 mg/kg of the radiolabeled test material for 7 days. ... For the high dose dermal treatments, the 1st elimination half-lives were 10.9 and 9.1 hours for the males and females, respectively. The 2nd half-lives were 144 and 105 hours, respectively.

Methods of Manufacturing

Preparation: B.W. Kruger et al., European Patent Office patent 289842; eidem, United States of America patent 4900834 (1988, 1990 both to Bayer).

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Picaridin and oxybenzone are two active ingredients found in repellent and sunscreen preparations, respectively. We performed a series of in vitro diffusion studies to evaluate the transmembrane permeation of picaridin and oxybenzone across human epidermis and poly(dimethylsiloxane) (PDMS) membrane. Permeation of picaridin (PCR) and oxybenzone (OBZ) across human epidermis was suppressed when both active ingredients were used concurrently; increasing concentration of the test compounds further reduced the permeation percentage of picaridin and oxybenzone. While permeation characteristics were correlative between human epidermis and PDMS membrane, permeability of PDMS membrane was significantly larger than that of human epidermis. The findings were different from concurrent use of repellent DEET and sunscreen oxybenzone in which a synergistic permeation enhancement was observed. Further comparative studies are therefore needed to understand permeation mechanisms and interactions between picaridin and oxybenzone.
Increased awareness of skin cancer and mosquito-transmitted diseases has increased use of insect repellents and sunscreens. The challenge in setting recommendations for use and reapplication, especially when used concomitantly, lies in finding the balance between applying a durable product effective in withstanding natural and physical factors such as water, sweat, temperature and abrasion, while limiting percutaneous absorption and decreasing risk of potential dermal and systemic toxicity. Inorganic sunscreens show no or little percutaneous absorption or toxic effects in comparison to organic sunscreens, which show varying levels of dermal penetration and cutaneous adverse effects. An alternative to N,N-diethyl-m-toluamide (DEET), the traditional gold standard compound in insect repellents, picaridin appears as efficacious, has lower risk of toxicity, and when used simultaneously with sunscreen may decrease percutaneous absorption of both compounds. Conversely, combined use of DEET and sunscreen results in significantly higher absorption of both compounds. It is important to increase consumer awareness of "washing in" of various compounds leading to increased risk of toxicity, as well as differences in reapplication need due to "washing off" caused by water, sweat and abrasion. Although much remains to be studied, to maximize efficacy and decrease toxicity, contemporary research tools, including dermatopharmokinetics, should aid these prospective advances.

Dates

Modify: 2023-08-15
1: Boevé JL, Eertmans F, Adriaens E, Rossel B. Field Method for Testing Repellency of an Icaridin-Containing Skin Lotion against Vespid Wasps. Insects. 2016 Jun 3;7(2). pii: E22. doi: 10.3390/insects7020022. PubMed PMID: 27271672; PubMed Central PMCID: PMC4931434.
2: Abdel-Ghaffar F, Al-Quraishy S, Mehlhorn H. Length of tick repellency depends on formulation of the repellent compound (icaridin = Saltidin®): tests on Ixodes persulcatus and Ixodes ricinus placed on hands and clothes. Parasitol Res. 2015 Aug;114(8):3041-5. doi: 10.1007/s00436-015-4506-z. Epub 2015 May 9. PubMed PMID: 25952705.
3: Büchel K, Bendin J, Gharbi A, Rahlenbeck S, Dautel H. Repellent efficacy of DEET, Icaridin, and EBAAP against Ixodes ricinus and Ixodes scapularis nymphs (Acari, Ixodidae). Ticks Tick Borne Dis. 2015 Jun;6(4):494-8. doi: 10.1016/j.ttbdis.2015.03.019. Epub 2015 Apr 30. PubMed PMID: 25936273.

Explore Compound Types